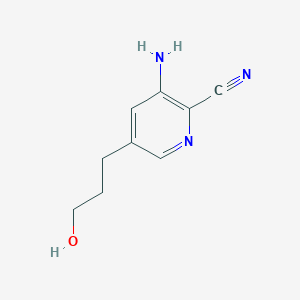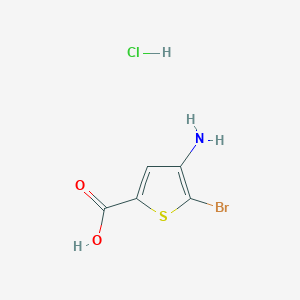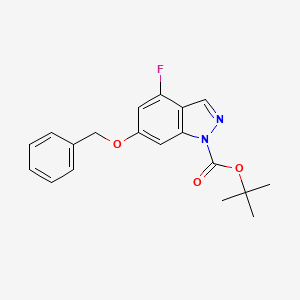![molecular formula C7H7N5O2 B1376976 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-carbonsäure CAS No. 1394306-55-8](/img/structure/B1376976.png)
2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-carbonsäure
Übersicht
Beschreibung
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, which includes “2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid”, has a relatively simple structure but is remarkably versatile . This heterocycle has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of TP compounds often involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . Another method involves the condensation of malonoaldehyde derivatives with a 3-amino-[1,2,4]-triazole or 3,5-diamino-[1,2,4]-triazole precursor .Molecular Structure Analysis
The TP heterocycle is isoelectronic with that of purines, meaning it has the same number of valence electrons and is in the same period of the periodic table . It consists of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The TP heterocycle has been used in various applications in medicinal chemistry due to its structural similarities with the purine ring . It has been used as a possible isosteric replacement for purines .Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Das Triazolopyrimidin-Gerüst hat sich bei der Entwicklung neuer antibakterieller Wirkstoffe als vielversprechend erwiesen. Das Vorhandensein der 2-Aminogruppe und der 7-Methylgruppe in der Verbindung verstärkt ihre Interaktion mit bakteriellen Enzymen und hemmt möglicherweise deren Wachstum und Überleben .
Antifungal-Eigenschaften
Ähnlich wie bei seinen antibakteriellen Anwendungen kann diese Verbindung auch als Grundlage für Antimykotika dienen. Seine Molekülstruktur ermöglicht die Störung der Synthese der Pilzzellwand, wodurch ein Weg für die Entwicklung von Behandlungen gegen Pilzinfektionen eröffnet wird .
Antivirale Aktivität
Die Fähigkeit der Verbindung, die Virusreplikation zu stören, macht sie zu einem Kandidaten für die Entwicklung antiviraler Medikamente. Ihre Wirksamkeit gegen RNA-Viren, einschließlich Influenza und Flaviviren, wurde hervorgehoben, wobei bestimmte Derivate im niedrigen Mikromolarbereich Aktivität zeigten .
Antiparasitäre Effekte
Im Bereich der antiparasitären Forschung wurden Triazolopyrimidin-Derivate auf ihr Potenzial untersucht, parasitäre Enzyme zu hemmen, was für die Behandlung von Krankheiten wie Malaria entscheidend ist .
Krebsforschung
Die strukturellen Merkmale der Verbindung können für die Entwicklung von Krebsmedikamenten genutzt werden. Ihre Interaktion mit Krebszelllinien und ihr Potenzial, die Zellproliferation zu stören, ist ein Bereich von großem Interesse in der onkologischen Forschung .
Kardiovaskuläre Anwendungen
Als kardiovaskuläre Vasodilatatoren könnten Derivate dieser Verbindung zur Blutdruckregulierung und Behandlung verschiedener Herz-Kreislauf-Erkrankungen eingesetzt werden, indem die Blutgefäße entspannt und die Durchblutung verbessert wird .
Entzündungshemmende und analgetische Anwendungen
Die entzündungshemmenden und analgetischen Eigenschaften von Triazolopyrimidin-Derivaten machen sie für die Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente geeignet .
Koordinationschemie und Metallkomplexe
Diese Verbindung kann als vielseitiger Linker für verschiedene Metalle dienen. Die Wechselwirkungen ihrer Koordinationsverbindungen in biologischen Systemen wurden umfassend beschrieben und bieten Einblicke in potenzielle Anwendungen in der bioanorganischen Chemie .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a variety of biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Mode of Action
It’s worth noting that similar [1,2,4]triazolo[1,5-a]pyrimidines have been used as bio-isosteres for purines, carboxylic acid, and n-acetylated lysine .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to interact with several metals, and their coordination compounds in biological systems have been extensively described .
Pharmacokinetics
Similar compounds have been optimized for permeability and metabolic stability .
Result of Action
Similar compounds have shown cytotoxic activities against certain cancer cell lines .
Action Environment
It’s worth noting that the synthesis of similar compounds can be influenced by the reaction conditions .
Biochemische Analyse
Biochemical Properties
2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including hypoxanthine-guanine-phosphoribosyltransferase, which is involved in the purine salvage pathway . The compound’s interaction with this enzyme suggests its potential as a substrate or inhibitor in enzymatic biochemical processes. Additionally, derivatives of this compound have shown promising antibacterial activity against Enterococcus faecium .
Cellular Effects
The effects of 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, certain derivatives of this compound have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This indicates its potential as an antiproliferative agent.
Molecular Mechanism
At the molecular level, 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit hypoxanthine-guanine-phosphoribosyltransferase, thereby affecting the purine salvage pathway . Additionally, its derivatives have been found to induce cell apoptosis by inhibiting tubulin polymerization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid have been studied over time. The compound exhibits stability under mild acidic conditions, which is crucial for its long-term efficacy
Dosage Effects in Animal Models
The effects of 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound has shown promising antiviral and antibacterial activities . At higher doses, it may exhibit toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as hypoxanthine-guanine-phosphoribosyltransferase, influencing the purine salvage pathway . This interaction can affect metabolic flux and metabolite levels, highlighting its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity
Subcellular Localization
The subcellular localization of 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-3-4(5(13)14)2-9-7-10-6(8)11-12(3)7/h2H,1H3,(H2,8,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWFFSHPMDOUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B1376896.png)

![10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1376898.png)




![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)




